propanedioate CAS No. 52528-74-2](/img/structure/B14633864.png)
Diethyl [(3,5-dimethylphenyl)methyl](methyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (3,5-dimethylphenyl)methylpropanedioate is an organic compound with a complex structure that includes aromatic and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,5-dimethylphenyl)methylpropanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable benzyl halide derivative. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the benzyl halide to form the desired product .
Industrial Production Methods
Industrial production of diethyl (3,5-dimethylphenyl)methylpropanedioate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Diethyl (3,5-dimethylphenyl)methylpropanedioate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Diethyl (3,5-dimethylphenyl)methylpropanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its ester functionality.
作用机制
The mechanism of action of diethyl (3,5-dimethylphenyl)methylpropanedioate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of carboxylic acids and alcohols .
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the aromatic ring.
Benzyl acetate: Contains an aromatic ring and ester group but differs in the position and type of substituents.
Ethyl benzoate: Another aromatic ester with different functional groups.
Uniqueness
Diethyl (3,5-dimethylphenyl)methylpropanedioate is unique due to its combination of aromatic and ester functionalities, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications .
属性
CAS 编号 |
52528-74-2 |
|---|---|
分子式 |
C17H24O4 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
diethyl 2-[(3,5-dimethylphenyl)methyl]-2-methylpropanedioate |
InChI |
InChI=1S/C17H24O4/c1-6-20-15(18)17(5,16(19)21-7-2)11-14-9-12(3)8-13(4)10-14/h8-10H,6-7,11H2,1-5H3 |
InChI 键 |
FCUHESHWPCTCPV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(CC1=CC(=CC(=C1)C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





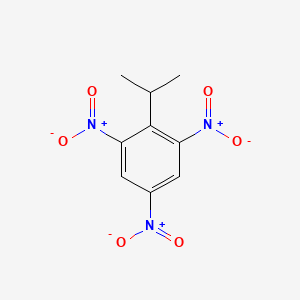
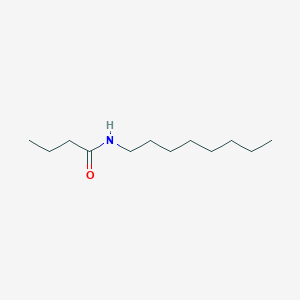
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)

![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
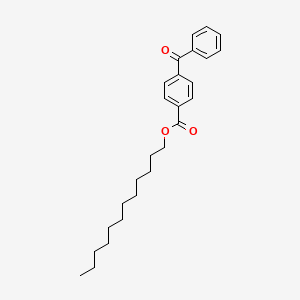
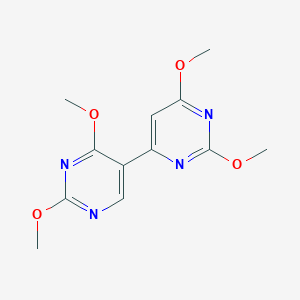
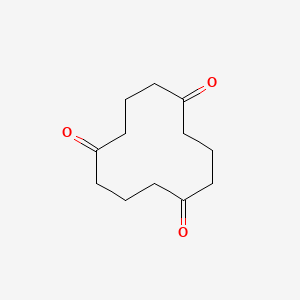
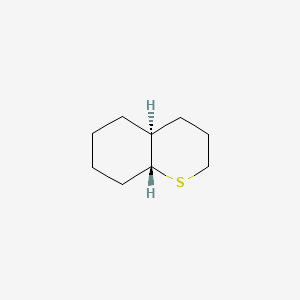

![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)
